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Compound of Interest

Compound Name:
2-Bromo-6-hydroxy-5-methoxy-3-

nitrobenzaldehyde

CAS No.: 205652-99-9

Cat. No.: B7725266

Get Quote

Executive Summary
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a highly

functionalized, sterically hindered aromatic building block utilized in advanced organic

synthesis and pharmaceutical development. Characterizing this molecule presents unique

analytical challenges due to its "push-pull" electronic system and the presence of five distinct

substituents on the benzene ring.

As a Senior Application Scientist, the goal of this protocol is to move beyond simple data

collection. We will establish a self-validating analytical workflow that explains the causality

behind each experimental choice—from exploiting intramolecular hydrogen bonding in NMR to

suppressing phenolic ionization in liquid chromatography. This guide is designed to meet the

rigorous standards outlined in the .
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Before initiating any analytical workflow, it is critical to define the fundamental physicochemical

properties of the target analyte. These parameters dictate solvent selection, ionization modes,

and chromatographic conditions.

Table 1: Fundamental Physicochemical Properties

Parameter Value / Description Analytical Implication

Molecular Formula C₈H₆BrNO₅

Requires high-resolution mass

spectrometry (HRMS) for exact

mass confirmation.

Molecular Weight 276.04 g/mol
Standard small-molecule

analytical techniques apply.

Monoisotopic Mass 274.9427 Da (with ⁷⁹Br)

Diagnostic isotopic doublet

expected in MS due to ⁷⁹Br/

⁸¹Br ratio.

Functional Groups
Aldehyde, Phenol, Methoxy,

Nitro, Bromo

Multiple orthogonal

spectroscopic handles (IR,

NMR) available.

pKa (Estimated) ~6.5 - 7.5 (Phenolic -OH)

Highly acidic phenol due to

electron-withdrawing -NO₂ and

-Br groups; requires acidic

HPLC modifiers.

Strategic Analytical Workflow
To ensure comprehensive structural elucidation and purity determination, an orthogonal

analytical strategy is employed. The workflow below maps the logical progression from

structural confirmation to regulatory compliance.
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Figure 1: Orthogonal analytical workflow for structural and purity characterization.
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Detailed Methodologies & Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the exact regiochemistry of the five substituents on the benzene ring.

Protocol:

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform

(CDCl₃). Note: CDCl₃ is preferred over DMSO-d₆ to prevent the disruption of intramolecular

hydrogen bonds by a strongly coordinating solvent.

Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.

2D Correlation: Acquire ¹H-¹³C HMBC to confirm the connectivity of the methoxy group to C5

and the aldehyde to C1.

Mechanistic Insight (The Causality of Chemical Shifts): The proximity of the C6-hydroxyl group

to the C1-aldehyde creates a highly stable, six-membered Intramolecular Hydrogen Bond (IHB)

ring. This interaction severely depletes electron density around the phenolic proton, causing a

massive deshielding effect. Consequently, the -OH proton will appear far downfield (typically

>11.0 ppm) as a sharp singlet, rather than a broad peak in the standard 4-7 ppm range .

Furthermore, because positions 1, 2, 3, 5, and 6 are substituted, the only remaining aromatic

proton is at C4. This proton will appear as a distinct singlet, its shift dictated by the competing

deshielding of the adjacent -NO₂ and shielding of the adjacent -OCH₃.

High-Resolution Mass Spectrometry (HRMS-ESI)
Objective: Validate the molecular formula and confirm the presence of the bromine atom.

Protocol:

Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v).

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

Acquisition: Scan range m/z 100–500 using a Time-of-Flight (TOF) or Orbitrap mass

analyzer.
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Mechanistic Insight (Why ESI Negative?): While many small molecules are analyzed in positive

mode, this specific compound is highly optimized for negative ionization. The electron-

withdrawing nitro (-NO₂) and bromo (-Br) groups stabilize the phenoxide anion formed upon

deprotonation, making the molecule highly acidic. ESI- will yield a robust [M-H]⁻

pseudomolecular ion. Additionally, Bromine exists in nature as two stable isotopes, ⁷⁹Br and

⁸¹Br, in a nearly 1:1 ratio. The mass spectrum will definitively show a characteristic doublet

separated by 2 Da (m/z 273.9 and 275.9), serving as an internal validation of the halogen's

presence.

Chromatographic Purity (RP-HPLC)
Objective: Determine the chemical purity of the bulk material in accordance with regulatory

standards.

Protocol:

Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm).

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and the specific λₘₐₓ of

the compound (likely ~350-400 nm due to the extended push-pull conjugation).

Mechanistic Insight (The Role of the Acidic Modifier): Failure to add an acidic modifier (like

Formic Acid or TFA) to the mobile phase will result in catastrophic peak tailing. Because the

pKa of the highly substituted phenol is relatively low, running the method in neutral water would

cause the molecule to exist in a state of partial ionization. This creates two distinct retention

states (neutral and anionic) traversing the column simultaneously. The 0.1% Formic Acid forces

the equilibrium entirely to the protonated, neutral state, ensuring sharp, Gaussian peaks

necessary for accurate area-percent integration .
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To streamline data review, the expected analytical signals are summarized in the tables below.

These act as the acceptance criteria for batch release.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton
Assignment

Expected Shift
(ppm)

Multiplicity Integration
Mechanistic
Rationale

C6-OH 11.0 - 12.0 Singlet 1H

Strong

intramolecular H-

bond with C1-

CHO.

C1-CHO 10.0 - 10.5 Singlet 1H

Highly

deshielded

aldehydic proton.

C4-H 7.5 - 8.0 Singlet 1H

Isolated aromatic

proton; no vicinal

coupling.

C5-OCH₃ 3.9 - 4.1 Singlet 3H

Standard

methoxy shift,

slightly

deshielded by

ring.

Table 3: Expected HRMS and FTIR Diagnostic Signals
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Technique Diagnostic Feature Expected Value Interpretation

HRMS (ESI-) [M-H]⁻ Base Peak m/z 273.93 / 275.93

Deprotonated

molecule; 1:1 doublet

confirms Bromine.

FTIR (ATR) O-H Stretch ~3200 cm⁻¹ (Broad)
Hydrogen-bonded

hydroxyl group.

FTIR (ATR) C=O Stretch ~1650 cm⁻¹

Red-shifted aldehyde

carbonyl due to IHB

weakening the double

bond.

FTIR (ATR) N-O Stretch ~1530 & 1350 cm⁻¹

Asymmetric and

symmetric nitro group

stretches.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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